

# Spectroscopic Profile of 3-Bromopyridine 1-oxide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromopyridine 1-oxide

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Bromopyridine 1-oxide** (CAS No. 2402-97-3), a significant heterocyclic compound in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **3-Bromopyridine 1-oxide** are presented below.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **3-Bromopyridine 1-oxide** was recorded on a 500 MHz spectrometer in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Ar-H	7.21-7.24	dd	6.6, 8.2
Ar-H	7.45-7.47	dq	0.8, 8.3
Ar-H	8.19-8.21	dq	0.8, 6.5
Ar-H	8.39-8.40	t	1.5

Data sourced from Gajeles et al.[1]

## $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum of **3-Bromopyridine 1-oxide** was recorded on a 125 MHz spectrometer in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts ( $\delta$ ) are reported in ppm.

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
Aromatic C	120.2
Aromatic C	125.9
Aromatic C	128.7
Aromatic C	137.7
Aromatic C	140.3

Data sourced from Gajeles et al.[1]

## Experimental Protocol for NMR Spectroscopy

Sample Preparation: A dilute solution of **3-Bromopyridine 1-oxide** was prepared in deuterated chloroform ( $\text{CDCl}_3$ ).

Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 500 MHz NMR spectrometer.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 (dependent on sample concentration).
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).
- Number of Scans: 1024 or more.
- Relaxation Delay (d1): 2 seconds.

**Data Processing:** The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts were referenced to the residual solvent peak.

## Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of **3-Bromopyridine 1-oxide** exhibits characteristic absorption bands corresponding to its functional groups.

## IR Absorption Data

The following table summarizes the major absorption bands observed in the IR spectrum of **3-Bromopyridine 1-oxide**.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3100-3000	C-H (Aromatic)	Stretching
~1600-1450	C=C, C=N (Aromatic Ring)	Stretching
~1250	N-O	Stretching
~1100	C-Br	Stretching
~900-675	C-H (Aromatic)	Out-of-plane Bending

Data interpreted from the NIST WebBook IR spectrum.[\[2\]](#)

## Experimental Protocol for IR Spectroscopy

Sample Preparation: The spectrum was obtained from a solution of the compound. For the range 3800-1330 cm<sup>-1</sup>, a 10% solution in carbon tetrachloride (CCl<sub>4</sub>) was used, and for 1330-400 cm<sup>-1</sup>, a 10% solution in carbon disulfide (CS<sub>2</sub>) was used.[\[2\]](#)

Instrumentation: The spectrum was recorded on a Beckman IR-9 grating spectrophotometer.[\[2\]](#)

Data Acquisition: The instrument was scanned over the mid-infrared range (4000-400 cm<sup>-1</sup>).

Data Processing: The resulting spectrum was plotted as transmittance versus wavenumber (cm<sup>-1</sup>).

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The molecular formula of **3-Bromopyridine 1-oxide** is C<sub>5</sub>H<sub>4</sub>BrNO, with a molecular weight of approximately 173.995 g/mol .[\[2\]](#)

## Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **3-Bromopyridine 1-oxide** is characterized by the following major fragment ions. The presence of bromine is indicated by the characteristic

isotopic pattern of the molecular ion peak ( $M^+$ ) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).

m/z	Proposed Fragment
173/175	$[\text{C}_5\text{H}_4^{79/81}\text{BrNO}]^+$ (Molecular Ion)
157/159	$[\text{C}_5\text{H}_4^{79/81}\text{Br}]^+$
94	$[\text{C}_5\text{H}_4\text{NO}]^+$
78	$[\text{C}_5\text{H}_4\text{N}]^+$
51	$[\text{C}_4\text{H}_3]^+$

Data interpreted from general fragmentation patterns of brominated pyridines and available mass spectral data for 3-bromopyridine.<sup>[3]</sup>

## Experimental Protocol for Mass Spectrometry

Sample Preparation: A dilute solution of **3-Bromopyridine 1-oxide** was prepared in a volatile organic solvent, such as methanol or dichloromethane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source was used.

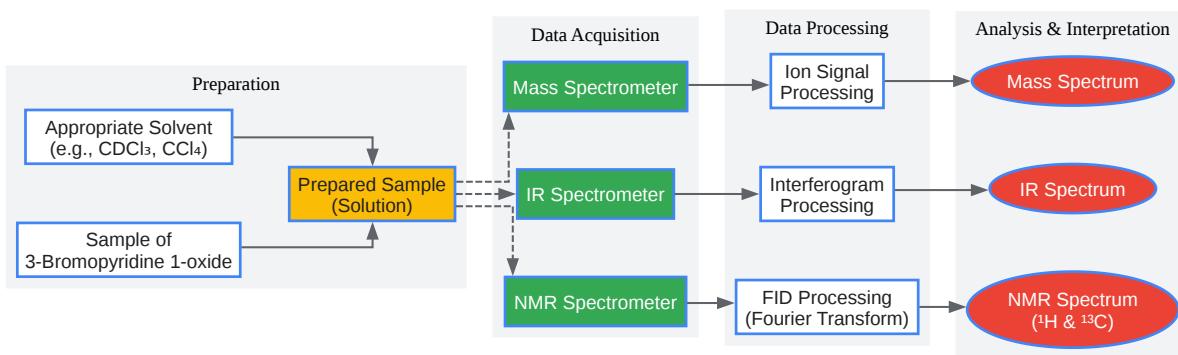
Data Acquisition:

- The sample was injected into the GC, where it was vaporized and separated from the solvent.
- The separated compound entered the mass spectrometer's ion source.
- The molecules were ionized by a high-energy electron beam (typically 70 eV).
- The resulting ions were accelerated and separated by a mass analyzer based on their mass-to-charge ratio.

**Data Processing:** The ion signals were detected and plotted as a function of their mass-to-charge ratio to generate the mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.



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Caption: General workflow for the spectroscopic analysis of **3-Bromopyridine 1-oxide**.

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## References

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